1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, 95%
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Overview
Description
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a chemical compound with the molecular formula C10H17BN2O2 . It is a solid substance that appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 208.07 . The compound includes a pyrazole ring, which is a five-membered heterocyclic compound, and a boronic acid derivative, which is a compound containing a boron atom .Scientific Research Applications
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is frequently utilized in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst . This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If it comes in contact with the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-7-12(9-14)13-10-18-19(5)11-13/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQHYUUFABBBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole |
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